molecular formula C14H11N3O3 B6150502 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile CAS No. 1010100-27-2

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

Cat. No. B6150502
CAS RN: 1010100-27-2
M. Wt: 269.3
InChI Key:
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Description

This compound is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma . It is also known as 1H-Isoindole-1,3 (2H)-dione, 2- (2,6-dioxo-3-piperidinyl)-5- (4-piperidinyl)- .


Synthesis Analysis

Based on 2- (2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1 H NMR, 13 C NMR, and MS . The molecular formula is C13H9FN2O4 .


Chemical Reactions Analysis

The compound has been involved in several chemical reactions, including substitution, click reaction, and addition reaction, to form a series of novel pomalidomide linked with diphenylcarbamide derivatives .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 276.22 g/mol . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .

Scientific Research Applications

Cereblon Modulation

This compound has been used in the design and synthesis of a novel series of derivatives as cereblon (CRBN) modulators . The results of the CCK8 assay revealed potent antiproliferative activity for the selected compound 10a against NCI-H929 (IC50=2.25 µM) and U239 (IC50=5.86 µM) cell lines .

Antiproliferative Activity

The compound has shown potent antiproliferative activity against certain cell lines. For instance, it has been found to be effective against NCI-H929 and U239 cell lines .

Inhibition of TNF-α Level

The compound can inhibit the TNF-α level (IC50=0.76 µM) in LPS stimulated PMBC and showed nearly no toxicity to this normal human cell line .

Inhibitory Activity Against CRBN

The TR-FRET assay showed the compound having potent inhibitory activity against CRBN (IC50=4.83 µM), and the docking study confirmed a nice fitting of 10a into the active sites of CRBN .

Induction of Apoptotic Events

Further biology studies revealed the compound can increase the apoptotic events, arrest the NCI-H929 cells at G0/G1 cell cycle, and induce the ubiquitination degradation of IKZF1 and IKZF3 proteins by CRL4CRBN .

Potential Antitumor Drug

These preliminary results suggested that the compound could serve as a potential antitumor drug and worthy of further investigation .

Protease Substrate

The compound functions as a specific substrate for trypsin, a serine protease enzyme commonly used in protein analysis and characterization.

Precursor for Synthesis

The compound can act as a precursor for the synthesis of other molecules by cleaving the carbamate group or modifying the 2,6-dioxopiperidin-3-yl moiety.

Future Directions

The compound has shown potential in the field of medicinal chemistry, particularly in the treatment of multiple myeloma . Future research could focus on further exploring its therapeutic potential and improving its efficacy and safety profile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile' involves the condensation of 3,4-dioxopiperidine with isatin followed by the addition of malononitrile and subsequent cyclization to form the final product.", "Starting Materials": [ "3,4-dioxopiperidine", "isatin", "malononitrile" ], "Reaction": [ "Step 1: Condensation of 3,4-dioxopiperidine with isatin in the presence of a base such as potassium carbonate to form the intermediate 2-(2,6-dioxopiperidin-3-yl)-1-oxoindoline.", "Step 2: Addition of malononitrile to the intermediate in the presence of a base such as sodium ethoxide to form the intermediate 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-indole-5-carbonitrile.", "Step 3: Cyclization of the intermediate in the presence of a Lewis acid such as zinc chloride to form the final product 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile." ] }

CAS RN

1010100-27-2

Product Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

Molecular Formula

C14H11N3O3

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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